1-(Pentan-2-yl)piperidine
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Overview
Description
1-(Pentan-2-yl)piperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a pentan-2-yl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(Pentan-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step . Another approach involves the cyclization of primary amines with diols catalyzed by iridium complexes . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(Pentan-2-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring. Common reagents include alkyl halides and acyl chlorides.
Cyclization: Intramolecular cyclization reactions can form complex piperidine derivatives using catalysts like rhodium or iridium.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines .
Scientific Research Applications
1-(Pentan-2-yl)piperidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Pentan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the phosphatidylinositol-3-kinase/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, it can modulate the activity of various enzymes and receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-(Pentan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Properties
CAS No. |
21928-58-5 |
---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-pentan-2-ylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-7-10(2)11-8-5-4-6-9-11/h10H,3-9H2,1-2H3 |
InChI Key |
ZWMBJDKLFVEOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1CCCCC1 |
Origin of Product |
United States |
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